4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 324541-16-4
Cat. No.: VC5977617
Molecular Formula: C18H16Cl3N3O3S2
Molecular Weight: 492.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324541-16-4 |
|---|---|
| Molecular Formula | C18H16Cl3N3O3S2 |
| Molecular Weight | 492.81 |
| IUPAC Name | 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25) |
| Standard InChI Key | DRAPLQXFNAFNIL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Introduction
Compound Identification and Structural Features
Chemical Identity
The compound’s molecular formula is C₁₈H₁₆Cl₃N₃O₃S₂, with a molecular weight of 492.81 g/mol. Its IUPAC name, 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, reflects three key structural elements:
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Benzamide backbone: Provides a planar aromatic system for target binding.
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Bis(2-chloroethyl)sulfamoyl group: A sulfonamide-linked di-chloroethyl moiety, a known DNA alkylating agent .
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4-Chloro-1,3-benzothiazol-2-yl substituent: A heterocyclic group associated with antimicrobial and anticancer activities .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 324541-16-4 | |
| Molecular Formula | C₁₈H₁₆Cl₃N₃O₃S₂ | |
| Molecular Weight | 492.81 g/mol | |
| SMILES | C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl | |
| Solubility | Not reported |
Synthesis and Industrial Production
Synthetic Route
The synthesis involves multi-step reactions starting with the benzamide core:
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Chlorosulfonation: Introduction of a sulfonyl chloride group to benzoic acid.
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Amine Substitution: Reaction with bis(2-chloroethyl)amine to form the sulfamoyl group.
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Benzothiazole Coupling: Condensation with 4-chloro-1,3-benzothiazol-2-amine under reflux conditions.
Critical catalysts and solvents (e.g., thionyl chloride for sulfonylation, dry THF for coupling) ensure high yields (>70%) . Purification via recrystallization (ethanol) achieves >95% purity.
Industrial Scalability
Industrial production employs automated batch reactors and continuous flow systems to enhance efficiency. Quality control utilizes:
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Chromatography: UPLC for purity analysis.
Biological Activities and Mechanisms
Table 2: Comparative Anticancer Activity of Analogous Compounds
| Compound | IC₅₀ (HepG2 Cells) | Target | Reference |
|---|---|---|---|
| FNA (Benzamide derivative) | 1.30 µM | HDAC3 | |
| SAHA (Vorinostat) | 17.25 µM | Pan-HDAC | |
| Chlorambucil (Alkylator) | 0.5–5 µM | DNA |
Antimicrobial Activity
Benzothiazole derivatives disrupt microbial cell walls or inhibit enzymes (e.g., dihydrofolate reductase) . For example, N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide (CAS: 42137-88-2) exhibits MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights
Alkylation and DNA Damage
The bis(2-chloroethyl) group generates reactive aziridinium intermediates, forming covalent bonds with guanine N7 positions . This disrupts DNA replication, analogous to nitrogen mustards like chlorambucil .
Enzyme Inhibition
The sulfamoyl group may inhibit carbonic anhydrase or HDACs, while the benzothiazole moiety interferes with microbial topoisomerases .
Future Research Directions
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In Vitro/In Vivo Studies: Prioritize cytotoxicity assays (e.g., MTT on HepG2, MCF-7) and xenograft models to validate efficacy .
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Structure-Activity Relationships (SAR): Modify the benzothiazole substituent (e.g., replace Cl with methoxy) to optimize selectivity .
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Combination Therapy: Test synergies with taxanes or platinum drugs, as seen with FNA .
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